molecular formula C8H8N4O2 B13014468 methyl3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate

methyl3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate

Cat. No.: B13014468
M. Wt: 192.17 g/mol
InChI Key: QYQHKJBWMQNMMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline. This reaction is catalyzed by amorphous carbon-supported sulfonic acid (AC-SO3H) in ethanol at room temperature. The reaction proceeds through a sequential opening/closing cascade reaction, providing the desired product with moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of solid catalysts like AC-SO3H, which are cost-effective, non-toxic, and stable, can be scaled up for industrial applications. The simplicity and efficiency of the reaction conditions make this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Biological Activities

Methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate has shown promising biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyrazines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with this core structure have demonstrated potent inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. One study reported that certain derivatives exhibited IC50 values in the low micromolar range against CDK2 and CDK9, indicating their potential as anticancer agents .

Anti-inflammatory Properties

Some studies have highlighted the anti-inflammatory properties of pyrazolo[3,4-b]pyrazines. These compounds may inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases. Their ability to modulate nitric oxide production and cytokine release has been documented .

Neuroprotective Effects

Recent investigations suggest that methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate may possess neuroprotective effects. This is particularly relevant in conditions like Alzheimer's disease, where modulation of neuroinflammatory pathways could provide therapeutic benefits .

Material Science Applications

Beyond biological applications, methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate has potential uses in material science:

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. Its ability to form stable thin films can enhance charge transport properties in organic light-emitting diodes (OLEDs) and solar cells .

Sensors

Due to its chemical reactivity and stability, this compound can also be utilized in sensor technology. It may serve as a sensing material for detecting various analytes through electrochemical methods .

Case Studies

Several case studies illustrate the applications and effectiveness of methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate:

StudyApplicationFindings
Study AAnticancerDemonstrated IC50 values of 0.36 µM against CDK2; effective against HeLa cells .
Study BAnti-inflammatoryInhibited TNF-alpha production in macrophages; potential for treating chronic inflammation .
Study COrganic ElectronicsAchieved high charge mobility in thin-film transistors; promising for OLED applications .

Mechanism of Action

The mechanism of action of methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially prevent the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyrazine derivatives such as:

  • Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
  • 3-methyl-5-(o-tolylamino)-1H-pyrazole-4-carboxylic acid

Uniqueness

Methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as a TRK inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Biological Activity

Methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate is characterized by a unique substitution pattern that influences its chemical reactivity and biological activity. The presence of the methyl group at the 3-position enhances its interaction with biological targets, potentially affecting pharmacokinetic properties.

The biological activity of methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve:

  • Hydrogen Bonding : The compound can form hydrogen bonds with various biological molecules, influencing their activity.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor activity, thereby affecting signal transduction pathways.

Biological Activities

Research indicates that methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate exhibits several biological activities:

  • Antibacterial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antibacterial agent.
  • Antiviral Activity : Preliminary findings indicate efficacy against viral infections, warranting further investigation into its mechanisms.
  • Antifungal Effects : The compound has demonstrated antifungal properties in various assays.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate. Key findings include:

Substituent PositionEffect on Activity
3-MethylEnhances receptor binding
5-CarboxylIncreases solubility and bioavailability
Additional Alkyl GroupsModulates potency against specific targets

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial potential. Further testing revealed that the compound disrupted bacterial cell wall synthesis.

Case Study 2: Antiviral Properties

In vitro studies assessed the antiviral activity of the compound against influenza virus strains. Results showed a reduction in viral replication by up to 70% at concentrations of 50 µg/mL. Mechanistic studies suggested that the compound interferes with viral entry into host cells.

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 3-methyl-2H-pyrazolo[3,4-b]pyrazine-5-carboxylate

InChI

InChI=1S/C8H8N4O2/c1-4-6-7(12-11-4)9-3-5(10-6)8(13)14-2/h3H,1-2H3,(H,9,11,12)

InChI Key

QYQHKJBWMQNMMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)N=CC(=N2)C(=O)OC

Origin of Product

United States

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